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molecular formula C15H13ClN2S2 B3135355 5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione CAS No. 40054-40-8

5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepine-2-thione

Cat. No. B3135355
M. Wt: 320.9 g/mol
InChI Key: VWFRDTLDEMPIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03952006

Procedure details

[a] To a solution of 40 g of 5-o-chlorophenyl-7-ethyl-1,2-dihydro-3H-thieno[2,3-e][1,4]diazepin-2-one in 200 ml of pyridine is added 32 g of phosphorus pentasulfide, and the mixture is stirred at 60°C for 1 hour. After allowing to cool, the reaction mixture is poured into 2 liters of ice water with stirring. The precipitate formed is collected with suction filtration and washed with water. The precipitate is dissolved in chloroform, and the solution is washed with a saturated sodium bicarbonate and washed with water. The chloroform layer is dried over sodium sulfate and concentrated in vacuo. The residue is recrystallized from a mixture of ethanol and chloroform to give 31.4 g of 5-o-chlorophenyl-7-ethyl-1,2-dihydro-3H-thieno[2,3-e][1,4]diazepine-2-thione as yellowish crystals melting at 198°-199°C (decomposition).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[CH:18]=[C:17]([CH2:19][CH3:20])[S:16][C:10]=2[NH:11][C:12](=O)[CH2:13][N:14]=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:22]>N1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]2[CH:18]=[C:17]([CH2:19][CH3:20])[S:16][C:10]=2[NH:11][C:12](=[S:22])[CH2:13][N:14]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1C2=C(NC(CN1)=O)SC(=C2)CC
Name
Quantity
32 g
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 60°C for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is collected with suction filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate is dissolved in chloroform
WASH
Type
WASH
Details
the solution is washed with a saturated sodium bicarbonate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from a mixture of ethanol and chloroform

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C=1C2=C(NC(CN1)=S)SC(=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g
YIELD: CALCULATEDPERCENTYIELD 136%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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